molecular formula C12H12N2O3S2 B12651709 Thiazolo(4,5-c)quinoline, monoethanesulfonate CAS No. 111199-29-2

Thiazolo(4,5-c)quinoline, monoethanesulfonate

Cat. No.: B12651709
CAS No.: 111199-29-2
M. Wt: 296.4 g/mol
InChI Key: OSUDJKDDCBAIBJ-UHFFFAOYSA-N
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Description

Thiazolo(4,5-c)quinoline, monoethanesulfonate is a heterocyclic compound that features a fused thiazole and quinoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(4,5-c)quinoline, monoethanesulfonate typically involves multi-step procedures. One common method includes the cyclization of appropriate thioamide precursors with quinoline derivatives. For instance, the reaction of thioacetamide with quinoline-2-carbaldehyde under acidic conditions can yield the desired thiazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-c)quinoline, monoethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include thiazolo(3,2-a)pyridines, thiazolo(4,5-b)pyridines, and thiazolo(5,4-d)pyrimidines . These compounds share the thiazole ring but differ in the fused heterocyclic systems.

Uniqueness

Thiazolo(4,5-c)quinoline, monoethanesulfonate is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

111199-29-2

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

ethanesulfonic acid;[1,3]thiazolo[4,5-c]quinoline

InChI

InChI=1S/C10H6N2S.C2H6O3S/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10;1-2-6(3,4)5/h1-6H;2H2,1H3,(H,3,4,5)

InChI Key

OSUDJKDDCBAIBJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.C1=CC=C2C(=C1)C3=C(C=N2)N=CS3

Origin of Product

United States

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